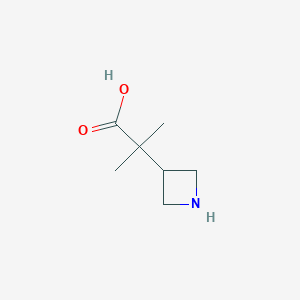![molecular formula C18H18N2O4S2 B2477978 N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamid CAS No. 895442-87-2](/img/structure/B2477978.png)
N-(4-Ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Wissenschaftliche Forschungsanwendungen
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide has several scientific research applications:
Wirkmechanismus
Target of Action
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide, also known as N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide, is a hybrid antimicrobial that combines the effect of two or more agents . The primary targets of this compound are both Gram-negative and Gram-positive bacteria .
Mode of Action
This compound exhibits potent antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine . The compound interacts with its targets, creating pores in the bacterial cell membranes .
Biochemical Pathways
The compound affects the biochemical pathways of the bacterial cells, leading to their death . The octaarginine-drug complex displays faster killing-kinetics towards bacterial cells . .
Result of Action
The result of the compound’s action is the death of bacterial cells. The compound displays potent antibacterial activity against both Gram-negative and Gram-positive bacteria . Compounds with 4-tert-butyl and 4-isopropyl substitutions exhibit attractive antibacterial activity against multiple strains .
Biochemische Analyse
Biochemical Properties
Compounds with a benzothiazole ring have been found to exhibit antimicrobial, antifungal, and anti-tubercular activities
Cellular Effects
Some benzothiazole derivatives have been found to display potent antibacterial activity against both Gram-negative and Gram-positive bacteria
Vorbereitungsmethoden
The synthesis of N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide typically involves the reaction of 4-ethoxybenzo[d]thiazole with tosyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Vergleich Mit ähnlichen Verbindungen
N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide can be compared with other benzothiazole derivatives, such as:
- N-(4-methylbenzo[d]thiazol-2-yl)-2-tosylacetamide
- N-(4-chlorobenzo[d]thiazol-2-yl)-2-tosylacetamide
- N-(4-isopropylbenzo[d]thiazol-2-yl)-2-tosylacetamide
These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties . N-(4-ethoxybenzo[d]thiazol-2-yl)-2-tosylacetamide is unique due to its ethoxy group, which may enhance its solubility and bioavailability compared to other derivatives.
Eigenschaften
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-24-14-5-4-6-15-17(14)20-18(25-15)19-16(21)11-26(22,23)13-9-7-12(2)8-10-13/h4-10H,3,11H2,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLCWQVOHUNDRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 5-[2-(diethylamino)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2477897.png)
![3-[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propyl-1,4-dihydroquinolin-4-one](/img/structure/B2477898.png)
![5-[(4-methylphenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2477899.png)

![(5E)-3-benzyl-5-{[2-(cyclohexylsulfanyl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2477902.png)



![[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B2477912.png)

![N-[(1-methylpiperidin-4-yl)methyl]-3-(trifluoromethyl)benzamide](/img/structure/B2477915.png)



